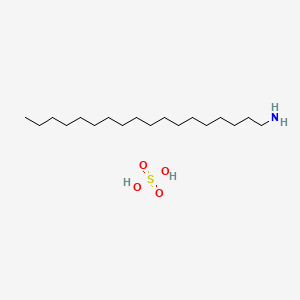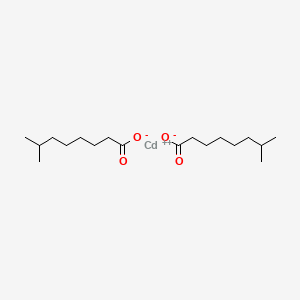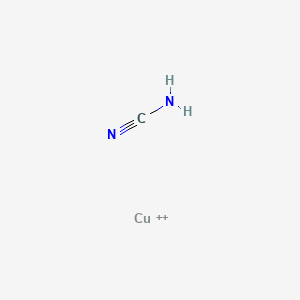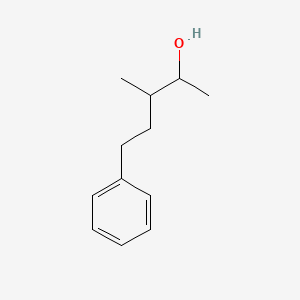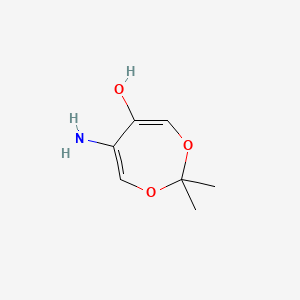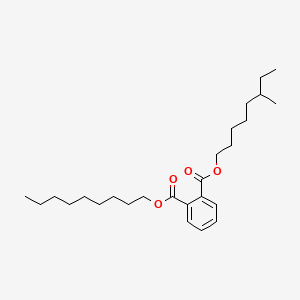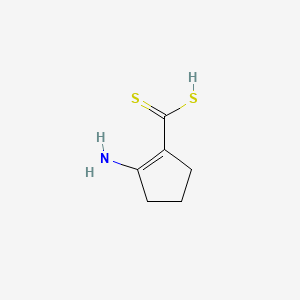
4-Acetyl-N-octadecylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-N-octadecylbenzamide is a chemical compound with the molecular formula C27H45NO2 and a molecular weight of 415.65 g/mol It is known for its unique structure, which includes an acetyl group attached to a benzamide core with an octadecyl chain
Preparation Methods
The synthesis of 4-Acetyl-N-octadecylbenzamide typically involves the reaction of N-octadecylbenzamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, at elevated temperatures . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Acetyl-N-octadecylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Acetyl-N-octadecylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with lipid membranes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-N-octadecylbenzamide involves its interaction with lipid membranes. The long octadecyl chain allows it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and transport .
Comparison with Similar Compounds
4-Acetyl-N-octadecylbenzamide can be compared with other similar compounds, such as:
N-octadecylbenzamide: Lacks the acetyl group, which may affect its reactivity and interactions.
4-Acetylbenzamide: Lacks the long octadecyl chain, which influences its solubility and membrane interactions.
N-octadecylacetamide: Similar structure but with different functional groups, leading to variations in chemical behavior and applications
Properties
CAS No. |
94086-69-8 |
|---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
4-acetyl-N-octadecylbenzamide |
InChI |
InChI=1S/C27H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-27(30)26-21-19-25(20-22-26)24(2)29/h19-22H,3-18,23H2,1-2H3,(H,28,30) |
InChI Key |
LUQUURAOAYAMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


